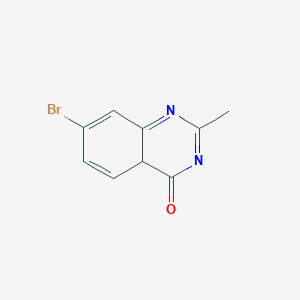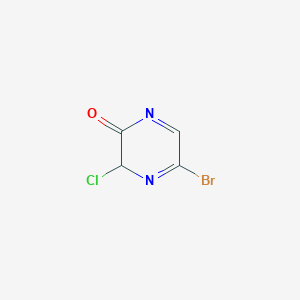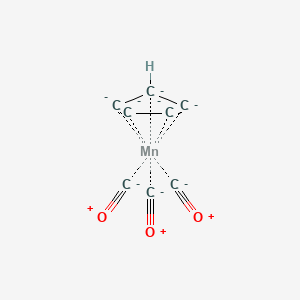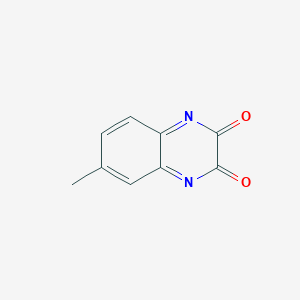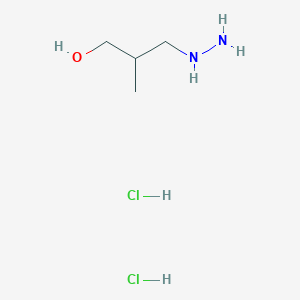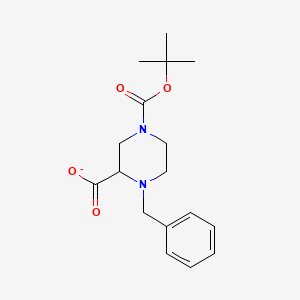
1,3-Piperazinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-Boc-piperazine-2-carboxylic acid: is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is often used in the synthesis of various pharmaceuticals and chemical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid can be synthesized through a multi-step process involving the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by benzylation and carboxylation . The reaction typically involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form 1-Boc-piperazine.
Benzylation: The protected piperazine is then reacted with benzyl chloride in the presence of a base such as sodium hydride to introduce the benzyl group.
Carboxylation: The benzylated piperazine is finally reacted with carbon dioxide in the presence of a catalyst to form 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.
Industrial Production Methods: Industrial production methods for 1-Benzyl-4-Boc-piperazine-2-carboxylic acid typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-4-Boc-piperazine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
1-Boc-piperazine: A similar compound with a tert-butoxycarbonyl-protected piperazine structure.
1-Benzylpiperazine: A compound with a benzyl group attached to the piperazine ring.
4-Boc-piperazine-2-carboxylic acid: A compound with a Boc-protected piperazine and a carboxylic acid group.
Uniqueness: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is unique due to the presence of both a benzyl group and a Boc-protected piperazine ring, which provides specific chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals .
Eigenschaften
Molekularformel |
C17H23N2O4- |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/p-1 |
InChI-Schlüssel |
VLRKCGUUHDUPDO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


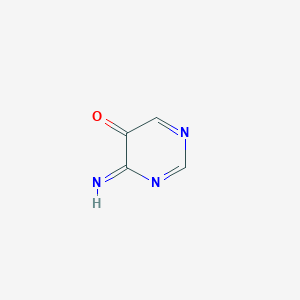
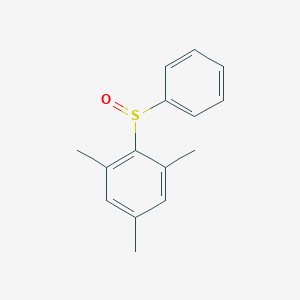
![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B12354981.png)
![N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine](/img/structure/B12354984.png)
![8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12354987.png)
![Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride](/img/structure/B12354992.png)
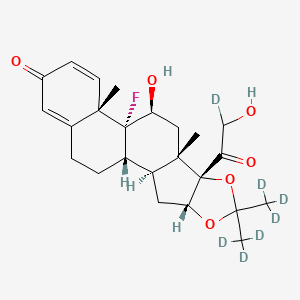
![3aH-furo[3,2-c]pyridin-4-imine](/img/structure/B12355004.png)
![2-[(9E)-9-Octadecenoyloxy]-3-(stearoyloxy)propyl (9E,12E)-9,12-octadecadienoate](/img/structure/B12355006.png)
